2-(3-吗啉-4-基-丙氧基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

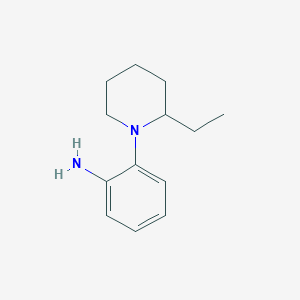

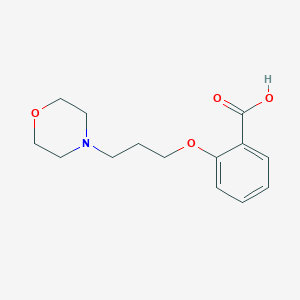

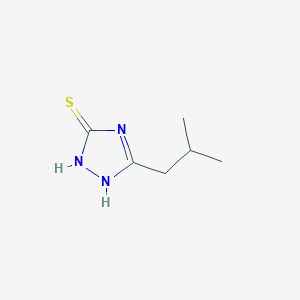

“2-(3-Morpholin-4-yl-propoxy)-benzoic acid” is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 . It is used for research purposes .

Molecular Structure Analysis

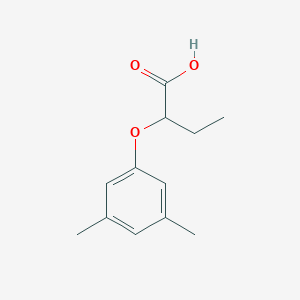

The molecular structure of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” consists of a benzoic acid group attached to a morpholine group via a propoxy linker . It contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” are not detailed in the sources I found .科学研究应用

释放一氧化氮的前药

2-(3-吗啉-4-基-丙氧基)-苯甲酸衍生物因其作为释放一氧化氮 (NO) 的前药的潜力而受到研究。特别是,与苯甲酰环键合的硝基氧基团的化合物在生理 pH 值下显示出有希望的水溶性和稳定性。这些前药在代谢后释放乙酰水杨酸 (ASA),在人血清和体内模型中表现出抗炎和抗聚集活性,表明潜在的临床应用 (Rolando 等人,2013)。

杂环化合物的合成

邻甲酰苯硼酸与吗啉的反应导致形成 1,3-二氢-1-羟基-3-吗啉-4-基-2,1-苯并恶硼杂环,展示了吗啉-4-基-丙氧基衍生物在合成复杂杂环结构中的效用,在各种化学和药物应用中可能有用 (Sporzyński 等人,2005)。

GABA(B) 受体拮抗剂

吗啉-2-基-膦酸与 2-(3-吗啉-4-基-丙氧基)-苯甲酸在结构上相关,在大鼠脑研究中对 GABA(B) 受体表现出有效的拮抗活性。这表明在神经学研究和针对 GABA(B) 受体的治疗干预中具有潜在应用 (Ong 等人,1998)。

氢键聚合物结构

包括 3-(吗啉-4-基)丙酸在内的环取代苯甲酸类似物的吗啉盐在其晶格中形成氢键聚合物结构。这些化合物突出了吗啉衍生物在创建复杂分子结构中的作用,这可能引起材料科学和分子工程的兴趣 (Smith & Lynch,2016)。

作用机制

Target of Action

Compounds containing a propargyl group, which is present in this compound, have been reported to have wide applications in organic synthesis . They have been used as valuable precursors for the synthesis of heterocycles .

Mode of Action

Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .

Biochemical Pathways

It is known that propargyl-containing compounds have biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

Result of Action

Propargyl-containing compounds have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

安全和危害

未来方向

生化分析

Biochemical Properties

2-(3-Morpholin-4-yl-propoxy)-benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases (RTKs) such as MET and VEGFR, which are implicated in cell growth and angiogenesis . These interactions are crucial for understanding the compound’s role in inhibiting or activating specific biochemical pathways.

Cellular Effects

2-(3-Morpholin-4-yl-propoxy)-benzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activation of MET, RON, ERK, and AKT pathways, leading to decreased cell proliferation and increased apoptosis . These effects are particularly relevant in cancer research, where the compound’s ability to modulate cell signaling can be leveraged for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of 2-(3-Morpholin-4-yl-propoxy)-benzoic acid involves its binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases, particularly MET and VEGFR . By binding to these receptors, the compound prevents their activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This mechanism is essential for its potential use in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Morpholin-4-yl-propoxy)-benzoic acid have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, making it suitable for prolonged experimental use . Long-term studies have shown that it maintains its inhibitory effects on cell signaling pathways, which is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(3-Morpholin-4-yl-propoxy)-benzoic acid vary with different dosages in animal models. Studies have indicated that lower doses effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is vital for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-(3-Morpholin-4-yl-propoxy)-benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Detailed studies on its metabolic pathways are essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(3-Morpholin-4-yl-propoxy)-benzoic acid within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization to target sites . Understanding its transport mechanisms can help in designing strategies to enhance its delivery and efficacy in therapeutic applications.

Subcellular Localization

2-(3-Morpholin-4-yl-propoxy)-benzoic acid exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent modulation of cellular processes.

属性

IUPAC Name |

2-(3-morpholin-4-ylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c16-14(17)12-4-1-2-5-13(12)19-9-3-6-15-7-10-18-11-8-15/h1-2,4-5H,3,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFCPJJNLSBMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

acetic acid](/img/structure/B1318561.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)